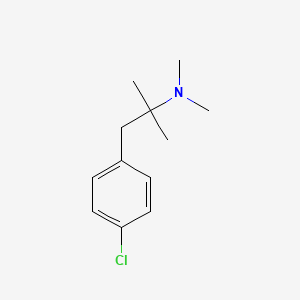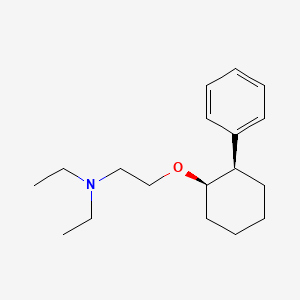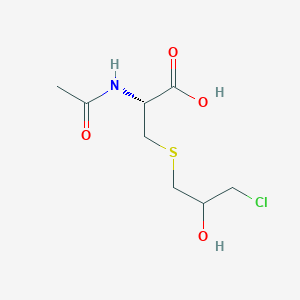
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)-
Overview
Description
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group, a chloro group, and a hydroxypropyl group attached to the sulfur atom of L-cysteine. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- typically involves the acetylation of L-cysteine followed by the introduction of the chloro and hydroxypropyl groups. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired modifications are achieved efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature and pH, are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating conditions related to oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives due to its antioxidant properties.
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- involves its ability to interact with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate cellular signaling pathways and influence gene expression, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-cysteine (NAC): A well-known antioxidant and mucolytic agent.
L-Cysteine, N-acetyl-S-(3-hydroxypropyl)-: Similar structure but lacks the chloro group.
L-Cysteine, N-acetyl-S-(3,4-dihydrobutyl)-: Another derivative with different substituents.
Uniqueness
L-Cysteine, N-acetyl-S-(3-chloro-2-hydroxypropyl)- is unique due to the presence of the chloro and hydroxypropyl groups, which confer distinct chemical properties and potential biological activities. These modifications can enhance its reactivity and specificity in various applications compared to other similar compounds.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(3-chloro-2-hydroxypropyl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO4S/c1-5(11)10-7(8(13)14)4-15-3-6(12)2-9/h6-7,12H,2-4H2,1H3,(H,10,11)(H,13,14)/t6?,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEOXQDYMIQASN-MLWJPKLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC(CCl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC(CCl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00913681 | |
| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97729-49-2 | |
| Record name | 3-Chloro-2-hydroxypropylmercapturic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097729492 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(3-Chloro-2-hydroxypropyl)-N-(1-hydroxyethylidene)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00913681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


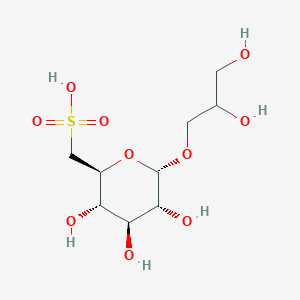

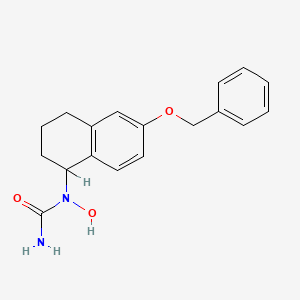
![[3-oxo-2-phenyl-3-(pyridin-4-ylmethylamino)propyl] acetate](/img/structure/B1220558.png)
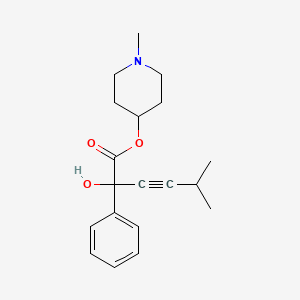
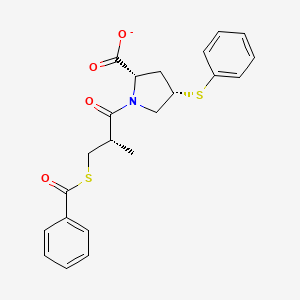
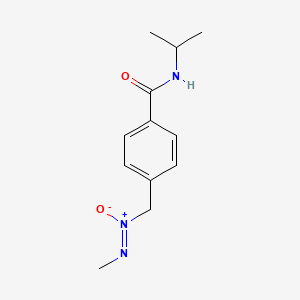
![N-[2-Hydroxy-3-[(2-methyl-1-oxoallyl)oxy]propyl]-N-(4-methylphenyl)glycine](/img/structure/B1220567.png)


